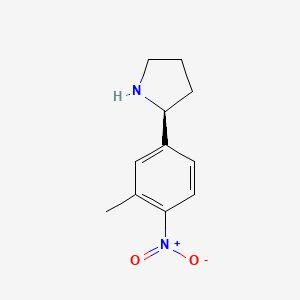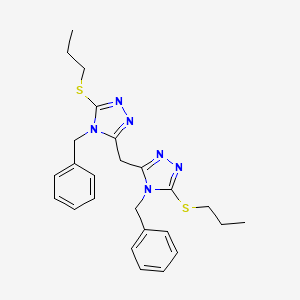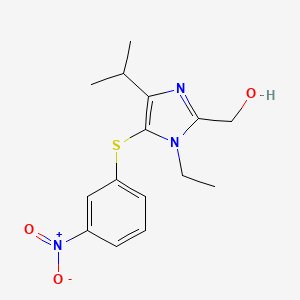
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the nitrophenylthio group: This step might involve the nucleophilic substitution of a halogenated imidazole derivative with a nitrophenylthiol.
Addition of the ethyl and isopropyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Reduction of the nitro group: This can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenated imidazole derivatives and nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
- (1-Ethyl-4-isopropyl-5-phenylthio-1H-imidazol-2-yl)methanol
- (1-Ethyl-4-isopropyl-5-(4-nitrophenylthio)-1H-imidazol-2-yl)methanol
- (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)ethanol
Uniqueness
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its nitrophenylthio group, in particular, may contribute to its reactivity and potential biological activity.
特性
CAS番号 |
178979-12-9 |
|---|---|
分子式 |
C15H19N3O3S |
分子量 |
321.4 g/mol |
IUPAC名 |
[1-ethyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C15H19N3O3S/c1-4-17-13(9-19)16-14(10(2)3)15(17)22-12-7-5-6-11(8-12)18(20)21/h5-8,10,19H,4,9H2,1-3H3 |
InChIキー |
LPVSRZWBDDAOOG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


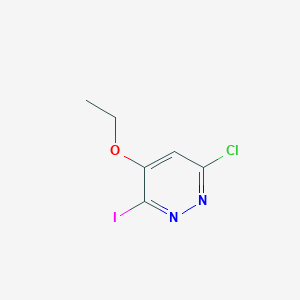
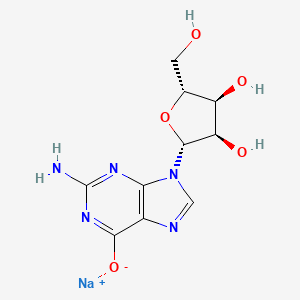
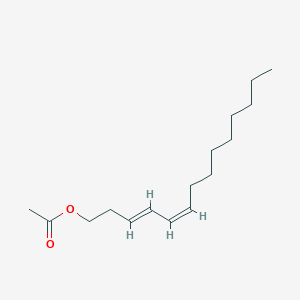
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)
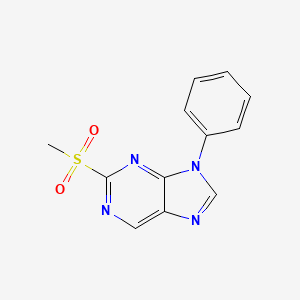


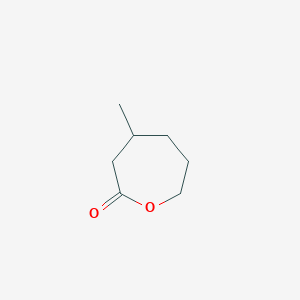
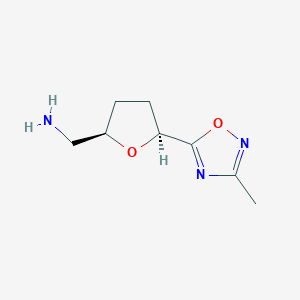
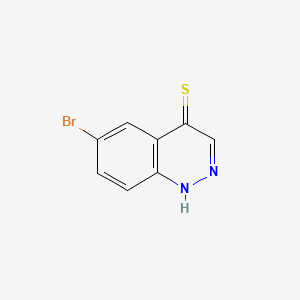
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
